2,6-Diamino-5-ethylpyrimidin-4(3h)-one
CAS No.: 3977-25-1
Cat. No.: VC18250481
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3977-25-1 |
|---|---|
| Molecular Formula | C6H10N4O |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | 2,4-diamino-5-ethyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C6H10N4O/c1-2-3-4(7)9-6(8)10-5(3)11/h2H2,1H3,(H5,7,8,9,10,11) |
| Standard InChI Key | LQFQKQQSSBLHHA-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=C(NC1=O)N)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2,6-Diamino-5-ethylpyrimidin-4(3H)-one belongs to the aminopyrimidine class, featuring a bicyclic aromatic ring system with functional groups that enhance its reactivity and binding affinity. Key identifiers include:
The compound’s low XLogP3 value (-1) suggests moderate hydrophilicity, while three hydrogen bond donors facilitate interactions with biological targets like DHFR .
Spectroscopic and Computational Data
PubChem’s computed properties reveal a topological polar surface area of 93.5 Ų, indicative of high solubility and membrane permeability . The planar pyrimidine ring and ethyl substituent contribute to its stability, as evidenced by a heavy atom count of 11 and complexity score of 253 .
Synthesis Pathways and Optimization
General Synthetic Strategies
While explicit protocols for 2,6-Diamino-5-ethylpyrimidin-4(3H)-one are scarce, its synthesis likely follows established pyrimidine formation routes. Condensation of malonic acid derivatives with guanidine or thiourea under acidic or basic conditions is a common method. For example, ethyl malonate and guanidine carbonate may react in ethanol with sodium ethoxide to form the pyrimidine core, followed by ethylation at position 5 using ethyl bromide.
Challenges in Purification
The compound’s polarity complicates isolation, necessitating techniques like column chromatography or recrystallization from ethanol-water mixtures. Yield optimization remains undocumented, suggesting opportunities for methodological refinement.
Biological Mechanisms and Therapeutic Applications
DHFR Inhibition and Antifolate Activity
2,6-Diamino-5-ethylpyrimidin-4(3H)-one competitively inhibits DHFR, an enzyme critical for tetrahydrofolate synthesis. By blocking folate metabolism, it disrupts DNA replication in rapidly dividing cells, a mechanism shared by antifolate drugs like methotrexate . This activity is particularly relevant in cancer and parasitic infections, where DHFR overexpression drives pathogen proliferation .
Antimalarial Efficacy
A 2016 patent (WO2017052479A1) identifies this compound as a lead against Plasmodium falciparum, with IC₅₀ values comparable to chloroquine . Structural analogs bearing thiazole moieties enhance potency, likely through improved target binding or pharmacokinetics .
Comparative Analysis with Related Pyrimidines
The ethyl group at C5 distinguishes this compound, conferring selective toxicity against malaria parasites while minimizing host cell damage .
Future Research Directions
Mechanistic Studies
Elucidating the compound’s binding mode to DHFR via X-ray crystallography could guide derivative design. Molecular dynamics simulations may further optimize interactions with parasitic vs. human enzyme isoforms .
Derivative Synthesis
Introducing substituents at the 4-position or modifying the ethyl group could enhance bioavailability. For instance, fluorination might improve metabolic stability, while hydrophilic groups could increase solubility.
Preclinical Testing
In vivo pharmacokinetic studies are needed to assess absorption, distribution, and toxicity profiles. Collaborative efforts with institutions like the National Cancer Institute could accelerate translational research .
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